Timolol maleate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Timolol Maleate involves taking a cyclic compound as a solvent, where amine diol and benzaldehyde generate an oxazole product by cyclization. The Timolol Maleate intermediate is obtained after distillation .Molecular Structure Analysis

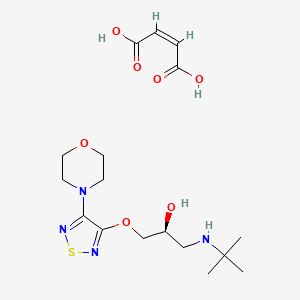

Timolol Maleate has a molecular formula of C13H24N4O3S.C4H4O4 and a molecular weight of 432.49 .Chemical Reactions Analysis

Timolol Maleate was subjected to stress conditions of hydrolysis (including alkaline, acidic, and thermal hydrolysis) and oxidation .Physical And Chemical Properties Analysis

Timolol Maleate is soluble in DMSO at 70 mg/mL . It is stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .Wissenschaftliche Forschungsanwendungen

- TM is commonly used topically to treat glaucoma. By blocking β-receptors on the ciliary epithelium, it reduces aqueous humor production, effectively lowering intraocular pressure .

- Dermatologists have taken interest in TM due to its effects on specific skin conditions:

- This formulation responds to changes in ion concentration and pH, potentially improving drug delivery .

Ophthalmology and Glaucoma Treatment

Dermatological Disorders

Drug Delivery Systems

Sustained-Release Ocular Implants

Ion and pH-Sensitive In-Situ Gelling Formulations

Stability-Indicating Analytical Methods

Wirkmechanismus

Mode of Action

Timolol maleate competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of catecholamines (such as adrenaline and noradrenaline), which are hormones that stimulate the heart and other parts of the cardiovascular system. This results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

It is known that the drug can influence the production of aqueous humor in the eye, thereby reducing intraocular pressure . In addition, timolol maleate has been found to increase the expression of certain matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix . This could potentially contribute to a decrease in the aqueous humor outflow facility .

Pharmacokinetics

Timolol maleate is metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Approximately 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, timolol is 90% metabolized . The drug is excreted mainly by the kidneys .

Action Environment

The action of timolol maleate can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s hepatic or renal function . Additionally, the pH of the environment can influence the peak potential and magnitude of the drug’s reduction peak

Safety and Hazards

Zukünftige Richtungen

Timolol Maleate is indicated for treating heart attacks and hypertension orally, and for treating glaucoma topically by reducing aqueous humor production through blockage of the β-receptors on the ciliary epithelium . It is usually applied to the eyes once or twice a day at uniformly spaced time intervals . The dose may be increased or decreased based on the patient’s response .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-NWASOUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33305-95-2, 26839-75-8 (Parent) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047504 | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Timolol maleate | |

CAS RN |

60469-65-0, 26921-17-5 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost mixture with timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

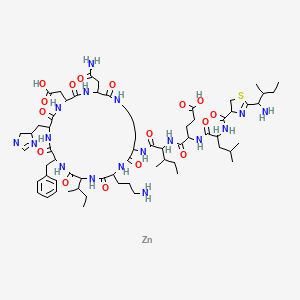

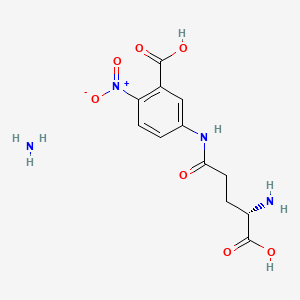

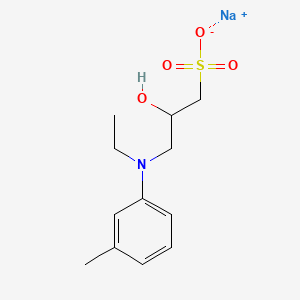

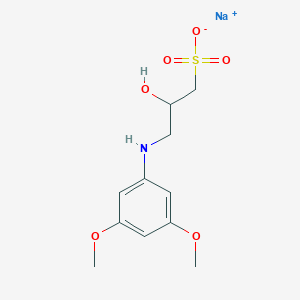

Feasible Synthetic Routes

Q & A

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: Timolol Maleate is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of Timolol Maleate binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, Timolol Maleate can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of Timolol Maleate?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of Timolol Maleate. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is Timolol Maleate in ophthalmic solutions?

A5: The stability of Timolol Maleate in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that Timolol Maleate penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of Timolol Maleate with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to Timolol Maleate eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does Timolol Maleate exhibit any catalytic properties?

A6: The provided research primarily focuses on Timolol Maleate's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study Timolol Maleate?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for Timolol Maleate.

Q8: How do structural modifications of Timolol Maleate impact its activity and potency?

A8: The research primarily focuses on Timolol Maleate itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of Timolol Maleate?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of Timolol Maleate. These include:

- Liposomes: One study explored the use of liposomes to improve the corneal permeability of Timolol Maleate. []

- Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of Timolol Maleate. []

- Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with Timolol Maleate. []

- Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating Timolol Maleate-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is Timolol Maleate absorbed and metabolized?

A12: Timolol Maleate is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of Timolol Maleate?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of Timolol Maleate treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in Timolol Maleate response.

Q12: What preclinical models have been used to evaluate the efficacy of Timolol Maleate?

A12: Researchers have employed various models to assess Timolol Maleate, including:

- Rabbit corneal organ culture: Used to evaluate the toxicity of Timolol Maleate and its preservative, BAC, on corneal epithelia. []

- Goat cornea permeation studies: Employed to assess the transcorneal permeation of Timolol Maleate from different formulations. []

- Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of Timolol Maleate formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to Timolol Maleate?

A13: The provided research focuses on Timolol Maleate's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with Timolol Maleate use?

A14: The provided abstracts highlight certain side effects associated with Timolol Maleate use, primarily focusing on:

- Corneal damage: Several studies investigated the potential of Timolol Maleate formulations, particularly those containing BAC, to induce corneal damage. [, , ]

- Systemic effects: Timolol Maleate, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for Timolol Maleate?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with Timolol Maleate, including:

- Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []

- Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []

- Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []

- Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of Timolol Maleate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)